molecular formula C19H25N7O3 B11709350 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11709350
M. Wt: 399.4 g/mol
InChI Key: OSKPCRNZUQCAEH-XSFVSMFZSA-N
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Description

2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine core substituted with morpholine and hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the condensation of 3-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization with cyanuric chloride and morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-4-YL)-1,3,5-TRIAZINE

Uniqueness

The unique combination of the triazine core with morpholine and hydrazine derivatives in 2-[(2E)-2-[(3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable candidate for various applications .

Properties

Molecular Formula

C19H25N7O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H25N7O3/c1-27-16-4-2-3-15(13-16)14-20-24-17-21-18(25-5-9-28-10-6-25)23-19(22-17)26-7-11-29-12-8-26/h2-4,13-14H,5-12H2,1H3,(H,21,22,23,24)/b20-14+

InChI Key

OSKPCRNZUQCAEH-XSFVSMFZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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